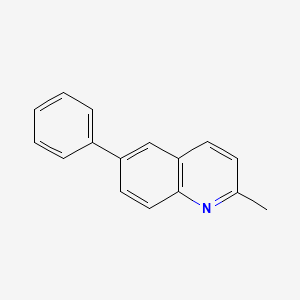

2-Methyl-6-phenylquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. wikipedia.orgnih.gov Initially named 'leukol', its structure was later elucidated, revealing the fusion of a benzene (B151609) and a pyridine (B92270) ring. wikipedia.orgbritannica.com The historical significance of quinolines is deeply intertwined with the development of pharmaceuticals, most notably the antimalarial drug quinine (B1679958), an alkaloid extracted from the cinchona tree. britannica.comnumberanalytics.com This discovery spurred extensive research into the synthesis and derivatization of the quinoline core.

Over the decades, numerous named reactions have been developed for the synthesis of quinolines, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.goviipseries.orgderpharmachemica.com These classical methods, while foundational, often required harsh reaction conditions. derpharmachemica.com The evolution of synthetic organic chemistry has led to the development of more efficient and environmentally benign methodologies, such as metal-catalyzed cross-coupling reactions, C–H bond functionalization, and multicomponent reactions, significantly expanding the accessible chemical space of quinoline derivatives. rsc.orgmdpi.comrsc.org

Strategic Significance of the 2-Methyl-6-phenylquinoline Scaffold

The strategic importance of the this compound scaffold lies in the unique combination of its structural features. The quinoline core itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netscite.aibohrium.com The introduction of substituents at various positions on the quinoline ring allows for the fine-tuning of its physicochemical and pharmacological properties. nih.govdntb.gov.ua

Specifically, the 2-methyl group can influence the compound's reactivity and metabolic stability. The 6-phenyl group, a bulky aromatic substituent, significantly impacts the molecule's lipophilicity and potential for π-π stacking interactions, which are crucial for binding to biological macromolecules. This particular substitution pattern makes this compound and its derivatives attractive candidates for investigation in various research areas, including drug discovery and materials science. researchgate.net

Overview of Research Paradigms for this compound

Research involving this compound generally follows several key paradigms:

Synthesis and Functionalization: A primary focus is the development of novel and efficient synthetic routes to the this compound core and its derivatives. derpharmachemica.comasianpubs.org This includes the exploration of various catalytic systems and reaction conditions to achieve high yields and selectivity. mdpi.comrsc.org Further functionalization of the scaffold at different positions is a key strategy to create libraries of compounds for screening. nih.gov

Biological Evaluation: A significant portion of the research is dedicated to exploring the biological activities of this compound derivatives. This involves in vitro and in silico screening against various biological targets to identify potential therapeutic applications. rsc.orgindexcopernicus.com

Structure-Activity Relationship (SAR) Studies: Once biological activity is identified, SAR studies are conducted to understand how different substituents on the this compound scaffold influence its potency and selectivity. nih.govindexcopernicus.com This information is crucial for the rational design of more effective compounds.

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound is driven by the quest for novel molecules with enhanced properties. The primary objectives include:

Discovery of New Bioactive Agents: Researchers are actively investigating the potential of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents, among others. nih.govindexcopernicus.comnih.gov

Development of Advanced Materials: The unique photophysical properties of some quinoline derivatives make them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic materials.

Elucidation of Mechanisms of Action: A deeper understanding of how this compound derivatives interact with their biological targets at a molecular level is a key objective. researchgate.net

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis and potential applications of this compound and its derivatives.

A study on the synthesis of polysubstituted analogues of 4-methyl-2-phenylquinoline (B1606933) reported the synthesis of various derivatives, including 2-(2'-aminophenyl)-4-methylquinoline and 2-(2'-hydroxyphenyl)-4-methylquinoline. asianpubs.org Another research paper described the one-pot, microwave-assisted synthesis of 2-(4-substituted phenyl)-4-methyl quinoline derivatives, highlighting an environmentally friendly approach. derpharmachemica.com

Furthermore, research into the biological activity of related structures has shown promise. For instance, derivatives of 2-phenylquinoline (B181262) have been investigated for their antimicrobial and anticancer properties. nih.govresearchgate.net The synthesis of various N-substituted-2-methyl-6-phenylquinoline-3-carboxamides has also been reported, with some compounds showing interesting biological potential. mdpi.comresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 91875-31-9 | C₁₆H₁₃N | 219.28 | Not available |

| 2-Phenylquinoline | 612-96-4 | C₁₅H₁₁N | 205.26 | 82-84 |

| This compound-3-carboxylic acid | 92513-33-2 | C₁₇H₁₃NO₂ | 263.29 | Not available |

| 6-Bromo-2-methylquinoline | 13539-79-4 | C₁₀H₈BrN | 222.08 | 101-105 |

| Methyl 6-methoxy-2-phenylquinoline-4-carboxylate | Not available | C₁₈H₁₅NO₃ | 293.32 | 165-167 |

| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | Not available | C₁₈H₁₄ClNO₂ | 311.76 | Not available |

Data sourced from multiple chemical suppliers and research articles. chemsrc.combldpharm.combldpharm.comiucr.orgchemsynthesis.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

91875-31-9 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-methyl-6-phenylquinoline |

InChI |

InChI=1S/C16H13N/c1-12-7-8-15-11-14(9-10-16(15)17-12)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

OJBUSRSQFAUHPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Phenylquinoline and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

Traditional methods for quinoline synthesis, developed over a century ago, continue to be relevant due to their straightforward nature and use of readily available starting materials. These have been adapted and modified over the years to improve yields and accommodate a wider range of substrates.

Pfitzinger Reaction Analogues and Modifications for 2-Methyl-6-phenylquinoline

The Pfitzinger reaction, first described in 1886, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.netrsc.org To synthesize this compound via a Pfitzinger-type strategy, a key intermediate would be a 5-phenylisatin (B182446). The general mechanism involves the base-catalyzed hydrolysis of the isatin to an isatoic acid, which then condenses with a carbonyl compound. jptcp.com

While the classic Pfitzinger reaction yields a carboxylic acid at the 4-position, modifications can be envisioned to produce this compound. For instance, the reaction of 5-phenylisatin with acetone (B3395972) would theoretically lead to this compound-4-carboxylic acid. Subsequent decarboxylation would be required to obtain the target molecule. A variety of bases, such as potassium hydroxide (B78521) or sodium hydroxide, are typically employed to facilitate the initial ring-opening and subsequent condensation. researchgate.netresearchgate.net

A general method for synthesizing 2,6-disubstituted quinolines has been proposed based on the Pfitzinger reaction, which could be adapted for this compound. researchgate.net However, a more direct route using this named reaction to arrive at the target compound without the carboxylic acid intermediate is not typical. The need to synthesize the specific substituted isatin precursor can also be a limiting factor. sci-hub.se

Friedländer Condensation Variants for this compound Synthesis

The Friedländer synthesis is a widely utilized and efficient method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.gov This reaction can be catalyzed by acids or bases. wikipedia.org

For the specific synthesis of this compound, the key starting materials would be 2-amino-5-phenylbenzaldehyde or 2-amino-5-phenylacetophenone, which would be condensed with acetone. The reaction proceeds through either an aldol (B89426) condensation followed by imine formation and cyclization, or Schiff base formation followed by an aldol-type reaction and cyclization. wikipedia.org

Modern variations of the Friedländer synthesis often employ various catalysts to improve efficiency and sustainability. These include ionic liquids, metal-organic frameworks, and nanocatalysts. nih.gov For instance, a ruthenium-catalyzed modification of the Friedländer synthesis has been developed, where 2-aminobenzyl alcohol is oxidatively cyclized with ketones. researchgate.netsioc-journal.cn Applying this to 4-phenyl-2-aminobenzyl alcohol and acetone could potentially yield this compound. An electrochemically assisted Friedländer reaction has also been reported as a sustainable method, though its direct application to this specific target is not detailed. rsc.org

Combes Quinoline Synthesis and Related Cyclizations for this compound

The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgchemrj.org To synthesize this compound, the required starting materials would be 4-aminobiphenyl (B23562) (or p-phenylaniline) and acetylacetone (B45752) (2,4-pentanedione).

The mechanism begins with the formation of a Schiff base (enamine) intermediate from the aniline and one of the carbonyl groups of the β-diketone. wikipedia.orgquimicaorganica.org This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the phenyl ring of the aniline, and subsequent dehydration to form the aromatic quinoline ring. wikipedia.org Concentrated sulfuric acid is a common catalyst for this reaction. wikipedia.org

Modifications to the Combes synthesis have been explored to improve yields and provide alternatives to harsh acidic conditions. For example, using a mixture of polyphosphoric acid (PPA) and an alcohol to create a polyphosphoric ester (PPE) catalyst has been shown to be effective. wikipedia.org Microwave-assisted Combes synthesis using a reusable acidic resin under solvent-free conditions has also been developed for the synthesis of 2-methylquinolin-4(1H)-ones, which could potentially be adapted. asianpubs.org

Doebner-Miller Reaction Applied to this compound Precursors

The Doebner-Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov It is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org For the synthesis of this compound, the reactants would be 4-aminobiphenyl and an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634).

The reaction is typically catalyzed by strong acids such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgsynarchive.com The mechanism is complex and thought to involve a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. youtube.com A proposed fragmentation-recombination mechanism has also been studied. wikipedia.org

A significant challenge with the Doebner-Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, which can lead to lower yields. nih.gov Modified procedures, such as using a biphasic reaction medium, have been developed to mitigate this issue. nih.gov However, the suitability of these modified conditions can be limited, particularly for sterically hindered α,β-unsaturated aldehydes. researchgate.net Despite these challenges, the Doebner-Miller reaction remains a valuable tool for accessing 2-substituted quinolines. nih.govrsc.org

Modern Catalyst-Mediated Synthesis of this compound

In recent years, transition metal-catalyzed reactions have become increasingly important in the synthesis of quinolines, offering high efficiency, selectivity, and functional group tolerance under milder conditions compared to classical methods. ias.ac.inresearchgate.net

Organocatalytic Routes to this compound Frameworks

Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing metal-free alternatives for the construction of complex molecules. researchgate.net These catalysts are often less toxic, more stable, and readily available compared to their organometallic counterparts. researchgate.net In the context of quinoline synthesis, organocatalysts facilitate reactions through various activation modes, including acting as Brønsted or Lewis acids/bases. researchgate.net

One notable approach involves the use of chiral phosphorus acids (CPAs). While initially developed for asymmetric catalysis, their acidic nature is relevant for quinoline synthesis. For instance, C2-symmetrical CPAs derived from scaffolds like BINOL have been extensively used. beilstein-journals.org More recently, C1-symmetrical thiophosphorus acids have been synthesized and evaluated, although their effectiveness in the transfer hydrogenation of 2-phenylquinoline (B181262) was found to be modest. beilstein-journals.org Another strategy employs organic acids to catalyze the direct arylation of C(sp2)-H bonds in phenols and naphthols, leading to the formation of functionalized biaryls, which are precursors or analogues to phenyl-substituted quinolines. nih.gov

The Friedländer annulation, a classic method for quinoline synthesis, can be effectively catalyzed by Brønsted acidic ionic liquids. For example, 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride {[Msim]Cl} has been used as a green and reusable catalyst for the reaction between 2-aminoaryl ketones and carbonyl compounds to produce poly-substituted quinolines. tsijournals.com This method often proceeds under solvent-free conditions with high yields and short reaction times. tsijournals.com

| Catalyst Type | Reactants | Key Features | Reference |

| Chiral Phosphorus Acids (CPAs) | 2-Phenylquinoline, Hantzsch ester | Asymmetric transfer hydrogenation | beilstein-journals.org |

| 3-Methyl-1-sulfonic acid imidazolium chloride {[Msim]Cl} | 2-Aminoaryl ketones, Carbonyl compounds | Green, solvent-free, reusable catalyst, high yields | tsijournals.com |

| 2-Pyridone Derivatives | Unactivated arenes | Photoinduced C(sp2)–H arylation for biaryl synthesis | rsc.org |

Photoredox and Electrochemical Syntheses of this compound

Visible-light photoredox catalysis offers a sustainable and mild approach for forging chemical bonds, utilizing light as a renewable energy source. beilstein-journals.org This strategy has been applied to the synthesis of quinoline scaffolds, often through oxidative cyclization or annulation reactions. beilstein-journals.orgnih.gov Organic dyes such as Rose Bengal and Eosin Y are commonly employed as metal-free photocatalysts. beilstein-journals.orgbeilstein-journals.org

For instance, a visible light-driven oxidative cyclization of arylamidines to form benzimidazoles has been demonstrated using Rose Bengal as the photocatalyst in the presence of a base and an oxidant. beilstein-journals.org A similar strategy can be envisioned for quinoline synthesis. Another example is the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, which involves a photoredox-catalyzed cascade of oxidation, [3+2] cycloaddition, and oxidative aromatization, also using Rose Bengal. beilstein-journals.org The oxidation of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives can also be achieved via photocatalysis using various photosensitizers. nih.gov

Electrochemical synthesis provides another avenue for driving reactions that might otherwise require harsh chemical oxidants or reductants. Enantiospecific electrochemical rearrangements have been developed, showcasing the potential for stereocontrolled synthesis of complex heterocyclic structures. acs.org These methods align with green chemistry principles by minimizing waste and avoiding stoichiometric chemical reagents.

| Method | Catalyst/Mediator | Reaction Type | Key Features | Reference |

| Visible-Light Photoredox Catalysis | Rose Bengal | Oxidation/[3+2] Cycloaddition/Aromatization Cascade | Metal-free, mild conditions, synthesis of fused N-heterocycles | beilstein-journals.org |

| Visible-Light Photoredox Catalysis | Eosin Y / Ru- or Ir-based photosensitizers | Dehydrogenation/Aromatization | Oxidation of THQs to quinolines | beilstein-journals.orgnih.gov |

| Electrochemical Synthesis | Not specified | Enantiospecific Rearrangement | Stereocontrolled synthesis of heterocycles | acs.org |

Stereoselective and Asymmetric Synthesis Strategies for this compound Analogues

The development of stereoselective and asymmetric methods is crucial for accessing chiral quinoline analogues, which are important in medicinal chemistry. Strategies typically rely on chiral substrates, reagents, or catalysts to control the three-dimensional arrangement of atoms in the final product. scribd.com

Chiral catalyst-controlled synthesis is a highly efficient approach. Chiral phosphorus acids (CPAs), for example, have been explored for the asymmetric transfer hydrogenation of 2-phenylquinoline using a Hantzsch ester, aiming to produce chiral tetrahydroquinolines. beilstein-journals.org Although the tested C1-symmetrical thiophosphorus acids showed disappointing efficacy for this specific reaction, the principle remains a key strategy in asymmetric catalysis. beilstein-journals.org The Sharpless and Jacobsen asymmetric epoxidations and Noyori's asymmetric hydrogenation are landmark examples of catalyst-controlled stereoselective reactions that have been adapted for various substrates. scribd.com

Aggregation-Induced Synthesis (AIS) is an emerging concept where the aggregation of chiral molecules in specific solvent systems can control the stereochemical outcome of a reaction. nih.gov This has been demonstrated in the synthesis of 2-imidazolines, where changing the solvent ratio could reverse the diastereoselectivity. nih.gov Such a strategy could potentially be applied to the synthesis of chiral quinoline derivatives. Furthermore, asymmetric synthesis of complex amino acid analogs has been achieved using chiral Ni(II) Schiff base complexes, demonstrating a pathway to enantiomerically pure building blocks that could be incorporated into quinoline structures. rsc.org

| Strategy | Catalyst/Reagent | Target Transformation | Outcome | Reference |

| Chiral Catalyst Controlled | Chiral Phosphorus Acids | Asymmetric transfer hydrogenation of 2-phenylquinoline | Modest enantiomeric excess | beilstein-journals.org |

| Chiral Catalyst Controlled | Chiral (salen)manganese(III) complexes | Asymmetric epoxidation of olefins | High enantioselectivity for unfunctionalized olefins | scribd.com |

| Aggregation-Induced Synthesis | Chiral auxiliaries in mixed solvents | Diastereoselective synthesis | Switchable stereoselectivity based on solvent composition | nih.gov |

| Chiral Auxiliary Controlled | Chiral Ni(II) Schiff base complexes | Asymmetric synthesis of amino acid analogs | Enantiomerically pure products | rsc.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. tsijournals.comresearchgate.net This involves using alternative energy sources, eco-friendly solvents, and reusable catalysts. researchgate.nettandfonline.com

Performing reactions in the absence of volatile organic solvents or in water are cornerstone principles of green chemistry. tsijournals.comresearchgate.net Solvent-free reactions, often conducted by grinding reactants or using microwave irradiation, can lead to shorter reaction times, higher yields, and easier product workups. tsijournals.comresearchgate.net

The Friedländer synthesis of poly-substituted quinolines has been successfully carried out under solvent-free conditions. One effective method uses silica-supported P2O5 as a catalyst at 80 °C, affording excellent yields in short reaction times. ijcce.ac.ir Similarly, the reaction can be catalyzed by 3-methyl-1-sulfonic acid imidazolium chloride, a Brønsted acidic ionic liquid, at 90 °C without any solvent. tsijournals.com Another approach employs Cp*Ir(III) complexes as catalysts for the solvent-free synthesis of quinolines via an acceptorless dehydrogenative coupling (ADC) strategy, producing 3-methyl-2-phenylquinoline (B7786191) with a 78% yield. rsc.org Synthesis in aqueous media has also been explored, for example, using a copper sulphate/D-glucose catalyst in a water-ethanol mixture for a modified Friedländer reaction. tandfonline.com

| Catalyst | Conditions | Product Example | Yield (%) | Reference |

| P₂O₅/SiO₂ | Solvent-free, 80 °C | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 93 | ijcce.ac.ir |

| [Msim]Cl | Solvent-free, 90 °C | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | 95 | tsijournals.com |

| Cp*Ir(III) Complex | Solvent-free | 3-Methyl-2-phenylquinoline | 78 | rsc.org |

| CuSO₄–D-glucose | Water-ethanol mixture | Substituted quinolines | 76-95 | tandfonline.com |

Microwave irradiation has become a popular energy source in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. derpharmachemica.com Microwave-assisted organic synthesis (MAOS) has been applied to several classic quinoline syntheses. derpharmachemica.com

For example, the Combes synthesis of 2-methylquinolin-4(1H)-one derivatives has been achieved under solvent-free microwave conditions using a reusable acidic resin (NKC-9) as a catalyst, resulting in high yields and short reaction times. asianpubs.org The Doebner-von Miller synthesis of 2-(4-substituted phenyl)-4-methyl quinoline derivatives has also been performed using microwave irradiation in the presence of hydrochloric acid. derpharmachemica.com The Friedländer synthesis is particularly amenable to microwave assistance. The reaction of 2-amino benzaldehyde (B42025) with ethyl acetoacetate (B1235776) using a nano-carbon aerogel catalyst under microwave irradiation yielded trisubstituted quinolines. tandfonline.com

| Synthesis Type | Catalyst/Medium | Conditions | Key Advantages | Reference |

| Combes | NKC-9 acidic resin | Solvent-free, Microwave | High yields, short reaction times, reusable catalyst | asianpubs.org |

| Doebner-von Miller | HCl | Microwave | Rapid, economical, environment-friendly | derpharmachemica.com |

| Friedländer | Nano-carbon aerogels | Microwave | Metal-free, moderate yields | tandfonline.com |

| Friedländer | p-Sulfonic acid calix tandfonline.comarene | Microwave | Catalyst-assisted synthesis | tandfonline.com |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.govacs.org The use of enzymes aligns perfectly with green chemistry principles. tandfonline.com

Monoamine oxidase (MAO-N) enzymes have been successfully employed for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinoline (B108954) (THQ) substrates. nih.govacs.org The biocatalytic oxidation (aromatization) of THQs proceeds with good conversions, particularly for substrates with electron-donating groups. acs.org For instance, the conversion of 6-methyl-THQ to 6-methylquinoline (B44275) was achieved with a 60% conversion using MAO-N D11 whole cells. acs.org Similarly, 2-methyl-THQ was converted to 2-methylquinoline (B7769805) with 52% conversion. acs.org Computational studies suggest that the efficiency of the MAO-N biotransformation is influenced by both steric and electronic properties of the substrate. nih.gov Polymer-supported biocatalysts, such as cellulose-SO3H, have also been used to optimize the Friedländer reaction, further enhancing the green credentials of the synthesis. tubitak.gov.tr

| Biocatalyst | Substrate | Product | Conversion/Yield | Reference |

| MAO-N D11 whole cells | 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-Methylquinoline | 60% conversion | acs.org |

| MAO-N D11 whole cells | 2-Methyl-1,2,3,4-tetrahydroquinoline | 2-Methylquinoline | 52% conversion | acs.org |

| Cellulose-SO₃H | 2-Aminoarylketone + Methylene compound | Quinoline derivative | Good yields | tubitak.gov.tr |

| Malic Acid | 2-Amino-5-chlorobenzaldehyde + Ethyl acetoacetate | Quinoline derivative | Not specified | tandfonline.com |

Reactivity and Chemical Transformations of 2 Methyl 6 Phenylquinoline

Electrophilic Aromatic Substitution Reactions of 2-Methyl-6-phenylquinoline

Electrophilic aromatic substitution (SEAr) on the quinoline (B57606) scaffold is a well-studied area. Due to the deactivating effect of the protonated nitrogen atom under acidic conditions, electrophilic attack preferentially occurs on the benzene-derived ring rather than the pyridine (B92270) ring. arsdcollege.ac.in Substitution typically favors positions 5 and 8. arsdcollege.ac.in

The introduction of halogen or nitro groups onto the quinoline core of this compound follows the general principles of electrophilic substitution on quinolines.

Nitration: The nitration of quinoline itself yields a mixture of 5-nitro- and 8-nitroquinoline. For substituted quinolines, the regiochemical outcome is influenced by the existing groups. In a study on the synthesis of 2-methyl-6-nitroquinoline (B57331), a close analogue, the nitro group is present at the 6-position, introduced by using 4-nitroaniline (B120555) as a starting material in a Doebner-Miller reaction. nih.gov Direct nitration of 7-methylquinoline (B44030) with fuming nitric acid in sulfuric acid has been shown to selectively produce 7-methyl-8-nitroquinoline. brieflands.com Based on these principles, the direct nitration of this compound is expected to primarily yield the 5-nitro and 8-nitro derivatives.

Halogenation: Halogenation reactions show similar regioselectivity. While direct halogenation studies on this compound are not extensively detailed in the literature, electrophilic bromination of quinoline is known to occur at positions 5 and 8, as well as position 3 under certain conditions. arsdcollege.ac.in The synthesis of 3-haloquinolines can also be achieved via the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂). nih.govresearchgate.net

The phenyl group at the 6-position can, in principle, undergo electrophilic aromatic substitution. However, the quinolinyl substituent is electron-withdrawing and deactivating, which would make substitutions on the appended phenyl ring more difficult compared to unsubstituted benzene (B151609). The directing effect of the quinolinyl group would favor substitution at the ortho and para positions of the phenyl ring, though specific research on such functionalization of this compound is limited. General studies on related quinoline derivatives suggest that the phenyl moiety can participate in such reactions. smolecule.com

Nucleophilic Additions and Substitutions on this compound

The electron-deficient nature of the pyridine ring in the quinoline system makes it susceptible to attack by nucleophiles.

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles using sodium amide (NaNH₂). wikipedia.org The reaction proceeds via nucleophilic addition of the amide anion (NH₂⁻) to the ring, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.org For quinoline, this reaction typically yields 2-aminoquinoline. arsdcollege.ac.ingoogle.com

In this compound, the 2-position is blocked by a methyl group. Therefore, direct amination via the Chichibabin reaction would be expected to occur at the next most activated position, C4. This would lead to the formation of 2-methyl-6-phenylquinolin-4-amine. The existence of this compound is confirmed in chemical databases, suggesting its synthetic accessibility, likely through such a nucleophilic substitution pathway. nih.gov While direct application of the Chichibabin reaction to this compound is not explicitly documented, amination of various quinoline derivatives is a well-established synthetic strategy. researchgate.net

The lone pair of electrons on the quinoline nitrogen atom allows it to act as a nucleophile, leading to addition reactions that form quinolinium salts or N-oxides.

N-Oxidation: Quinolines can be readily oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). evitachem.com This transformation increases the electron density of the ring system, altering its reactivity towards both electrophilic and nucleophilic reagents. Spectroscopic data for the closely related 6-phenylquinoline (B1294406) N-oxide and 6-methylquinoline (B44275) N-oxide have been reported, indicating that this is a feasible transformation for the title compound. rsc.org

N-Phenylation: The formation of quaternary quinolinium salts can be achieved through reactions with electrophiles. A study on the reaction of 2-phenylquinoline (B181262) with nucleogenic phenyl cations (generated from tritium (B154650) decay) demonstrated the formation of N-phenyl-2-phenylquinolinium salts. nih.gov This direct phenylation of the nitrogen atom occurs via an electrophilic addition to the unshared electron pair of the nitrogen. nih.gov The presence of a bulky group at the 2-position, such as a phenyl group, was found to decrease the yield of this N-addition due to steric hindrance. nih.gov

Metalation and Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and functionalizing heterocyclic scaffolds. byjus.com These reactions typically involve the coupling of an organohalide with an organoboron compound. byjus.com Therefore, a halogenated derivative of this compound is required as a substrate.

Research has demonstrated the successful application of the Suzuki coupling to functionalize the 8-position of the this compound scaffold. Starting from 8-bromo-2-methyl-6-phenylquinoline, various aryl groups can be introduced at the C8 position in good yields. nih.gov The deprotonation (metalation) of the related 2-phenylquinoline has been shown to occur selectively at the C8 position, providing another route to functionalization at this site. researchgate.net

The table below summarizes the results of Suzuki coupling reactions performed on 8-bromo-2-methyl-6-phenylquinoline with different arylboronic acids. nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | 8-(4'-Methoxyphenyl)-2-methyl-6-phenylquinoline | - |

| 2 | 4-Fluorophenylboronic acid | 8-(4'-Fluorophenyl)-2-methyl-6-phenylquinoline | - |

| 3 | 2,3-Dimethoxyphenylboronic acid | 8-(2',3'-Dimethoxyphenyl)-2-methyl-6-phenylquinoline | - |

Yields were not explicitly provided in the cited source's supporting information, but the successful formation and characterization of the products were detailed. nih.gov

These findings illustrate that after initial halogenation, the this compound core is a versatile platform for further elaboration through modern cross-coupling methodologies, enabling the synthesis of complex, poly-arylated quinoline structures.

Suzuki, Stille, Heck, and Negishi Coupling Reactions of Substituted this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the introduction of diverse substituents onto the quinoline framework. These methods are particularly effective when starting with halogenated quinoline precursors.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method for synthesizing aryl-substituted quinolines. researchgate.net Research on dihaloquinolines has demonstrated that regioselective, one-pot double Suzuki couplings can be achieved to build complex structures, including those based on the this compound scaffold. nih.gov For instance, the coupling of a dibromoquinoline with different boronic acids can yield asymmetrically substituted products. nih.govsci-hub.se The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as Na₂CO₃ or K₃PO₄. researchgate.netharvard.edu The choice of solvent can range from organic solvents like dioxane to biphasic systems. harvard.edu

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide or pseudohalide. It is known for its tolerance of a wide variety of functional groups. organic-chemistry.org While direct examples on this compound are not prevalent in the provided literature, the reaction is broadly applicable to haloquinolines. organic-chemistry.org Typical catalysts include palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃, often with additives such as CuI or LiCl to enhance reaction rates and yields. harvard.edu

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. mdpi.com This reaction can be applied intramolecularly to synthesize tetrahydroquinoline derivatives from N-alkenyl-substituted 2-haloanilines. researchgate.net The regioselectivity, determining the position of the new double bond, can often be controlled by the choice of the catalytic system. researchgate.netlibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. illinois.edu This method is noted for its high reactivity and mild reaction conditions. orgsyn.org It has been successfully employed in the synthesis of bipyridines and can be applied to couple pyridyl zinc halides with haloquinolines. orgsyn.org The preparation of the organozinc reagent can be achieved through direct insertion of activated zinc into the corresponding halide. researchgate.net

Below is a table summarizing typical conditions for these coupling reactions as applied to quinoline systems.

Table 1: Representative Conditions for Cross-Coupling Reactions on Quinoline Scaffolds

| Reaction | Catalyst | Ligand | Base/Additive | Solvent | Typical Substrates | Ref |

|---|---|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, PPh₃ | K₃PO₄, Na₂CO₃ | Dioxane, Water | Aryl/Vinyl Boronic Acids, Haloquinolines | nih.govharvard.edu |

| Stille | Pd₂(dba)₃, Pd(PPh₃)₄ | AsPh₃, P(t-Bu)₃ | CuI, LiCl, CsF | DMF, Dioxane | Organostannanes, Haloquinolines | organic-chemistry.orgharvard.edu |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkenes, Haloquinolines | mdpi.comlibretexts.org |

| Negishi | Pd(PPh₃)₄, NiCl₂(dppe) | PPh₃, dppe | - | THF, DMF | Organozinc Halides, Haloquinolines | illinois.eduorgsyn.org |

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic compounds, bypassing the need for pre-functionalized starting materials like organohalides. rutgers.edu For quinoline derivatives, this approach allows for the introduction of various functional groups at positions that might be difficult to access through classical methods.

Research has shown that 2-phenylquinoline derivatives can undergo regioselective scandium-catalyzed C-H alkylation. beilstein-journals.org This highlights the potential to directly functionalize the phenyl ring of this compound. Furthermore, extensive studies on the C-H functionalization of the quinoline core itself have demonstrated that different positions can be targeted by selecting appropriate catalysts and directing groups. chemrxiv.org For example, rhodium and iridium catalysts have been used for C-H amidation and alkylation at various positions on the quinoline ring. chemrxiv.org While the existing phenyl group at C6 and the methyl group at C2 will influence the regioselectivity, these methods offer a pathway to introduce new alkyl, aryl, or heteroatom substituents directly onto the this compound skeleton. beilstein-journals.orgchemrxiv.org

Oxidation and Reduction Chemistry of this compound

The this compound scaffold can undergo various oxidation and reduction reactions, targeting the quinoline ring, the methyl group, or other substituents.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The methyl group at the C2 position can be oxidized to a formyl group, which can be further oxidized to a carboxylic acid using reagents such as potassium permanganate. Another significant oxidation pathway involves the transformation of dihydroquinolinium salts into 3-hydroxyquinolines, a reaction that has been demonstrated for 2-methyl-4-phenylquinolin-3-ol. rsc.org The phenylquinoline core can also participate in electrochemical oxidation. Studies on related donor-acceptor molecules show that the quinoline moiety acts as the reduction site, while other attached groups can be oxidized. bu.edu

Reduction: Catalytic hydrogenation is a common method for reducing the quinoline ring system. acs.org Depending on the catalyst and conditions, either the pyridine part of the quinoline ring or the entire heterocyclic system can be reduced to the corresponding tetrahydro- or decahydroquinoline. Substituents on the ring, such as nitro groups, can be selectively reduced to amino groups using reagents like zinc dust and ammonium (B1175870) chloride or through catalytic hydrogenation, providing a key intermediate for further derivatization. researchgate.net A formyl group on the quinoline ring can be reduced to a hydroxymethyl group using sodium borohydride.

Ring-Opening and Rearrangement Reactions of this compound

While the quinoline ring is generally stable, under specific conditions, it or its derivatives can participate in ring-opening or rearrangement reactions. Such transformations are often driven by the formation of more stable intermediates or products. mvpsvktcollege.ac.in

Specific examples of ring-opening reactions for the this compound core itself are not extensively documented in the provided sources. However, related heterocyclic systems undergo such transformations. For instance, the electrophilic ring-opening of small heterocycles like aziridines and epoxides is a known process, and analogous reactivity could potentially be induced in strained or activated quinoline derivatives. acs.orgresearchgate.net

Molecular rearrangements are more commonly observed in quinoline chemistry. mvpsvktcollege.ac.in The Beckmann rearrangement can convert a ketoxime into an N-substituted amide, a reaction that could be applied to an acetyl-substituted this compound derivative. mvpsvktcollege.ac.in Other named rearrangements, such as the Schmidt rearrangement, have been used on related 2-phenylquinolin-4(1H)-one structures. dut.ac.za Furthermore, unprecedented molecular rearrangements have been observed in complex quinoline-fused systems, leading to the formation of entirely new heterocyclic scaffolds like hydantoin (B18101) derivatives. mdpi.com Electrochemical methods can also induce rearrangements, such as the Hofmann and Smiles rearrangements, in suitable substrates. rsc.org These examples suggest that the this compound skeleton could be a substrate for complex skeletal reorganizations under the appropriate reaction conditions.

Derivatization Strategies for Enhancing Molecular Complexity of this compound

Increasing the molecular complexity of the this compound core can be achieved through a multitude of derivatization strategies, leveraging the reactivity of the scaffold and its functional groups.

The cross-coupling and C-H activation reactions discussed previously (Sections 3.3.1 and 3.3.2) are primary strategies for adding new carbon-carbon and carbon-heteroatom bonds, thereby building more complex structures. nih.govbeilstein-journals.org

Beyond these methods, functional group interconversion on substituted derivatives is a key approach. For example, a 6-amino-2-methyl-4-phenylquinoline derivative, obtained from the reduction of a nitro group, can be converted into a wide range of sulfonamides by reacting it with various sulfonyl chlorides. researchgate.net If a carboxylic acid group is present on the quinoline ring, it can be readily transformed into esters or amides, providing access to a large library of derivatives. evitachem.com The methoxy (B1213986) group on related quinolines can undergo nucleophilic substitution, allowing for further functionalization. smolecule.com The synthesis of iridium(III) complexes using derivatized 2-phenylquinoline as ligands further illustrates the utility of this scaffold in creating complex organometallic structures. rsc.org These derivatization reactions are crucial for systematically modifying the properties of the parent compound.

Computational and Theoretical Investigations of 2 Methyl 6 Phenylquinoline

Electronic Structure and Bonding Analysis of 2-Methyl-6-phenylquinoline

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through computational analysis, aspects such as molecular geometry, orbital energies, and charge distribution of this compound can be elucidated.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, lowest-energy geometry of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a reliable description of molecular structures. nih.govscirp.orgnih.gov

For this compound, DFT calculations would optimize all bond lengths, bond angles, and dihedral angles. The quinoline (B57606) ring system is expected to be largely planar. A key structural parameter is the dihedral angle between the plane of the quinoline core and the attached phenyl ring at the C6 position. In similar phenyl-substituted heterocyclic systems, this angle is typically non-zero due to steric hindrance, resulting in a twisted conformation. mdpi.com This twist angle is critical as it influences the degree of π-conjugation between the two aromatic systems, which in turn affects the electronic and photophysical properties of the molecule. The methyl group at the C2 position is not expected to significantly alter the planarity of the quinoline ring itself.

Table 1: Representative Geometric Parameters for this compound (Theoretical) Note: The following data is representative of typical values for similar structures calculated using DFT methods, as specific computational results for this compound were not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (quinoline) | ~1.37 Å | |

| C-C (quinoline ring) | ~1.40 Å | |

| C-C (phenyl ring) | ~1.39 Å | |

| C-C (quinoline-phenyl link) | ~1.49 Å | |

| C-C (quinoline-methyl link) | ~1.51 Å | |

| Bond Angles (°) | ||

| C-N-C (in quinoline) | ~118° | |

| C-C-C (in quinoline) | ~120° | |

| C-C-C (in phenyl ring) | ~120° | |

| Dihedral Angle (°) | ||

| Quinoline-Phenyl | ~35° - 55° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, electronic transitions, and the stability of molecules. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com

The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. malayajournal.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to have significant electron density localized on the electron-rich quinoline and phenyl rings. The LUMO is likely distributed across the same aromatic systems, representing the region where an incoming electron would reside. The energy gap can be used to predict the energy required for electronic excitation, which corresponds to the absorption of light in the UV-visible region.

Table 2: Predicted Frontier Orbital Energies for this compound Note: These values are estimations based on typical DFT calculations for related aromatic heterocyclic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV |

Spectroscopic Property Prediction (Theoretical) for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecule's vibrational and electronic properties.

The vibrational modes of this compound can be calculated using DFT methods, typically at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). nih.gov These calculations yield a set of harmonic vibrational frequencies corresponding to the fundamental modes of vibration, which can be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96-0.98) to improve agreement with experimental data. nih.govuh.edu The calculations also provide IR intensities and Raman activities, which helps in predicting the appearance of the spectra. Key vibrational modes for this compound would include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, ring breathing modes, and out-of-plane bending vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Scaled) Note: These are representative frequencies based on computational studies of similar quinoline derivatives. nih.govnih.govscispace.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Methyl C-H Stretch | 2980 - 2900 | Medium / Medium |

| C=C / C=N Ring Stretch | 1620 - 1500 | Strong / Strong |

| Ring Breathing | 1050 - 990 | Medium / Strong |

| C-H Out-of-Plane Bend | 900 - 750 | Strong / Weak |

Theoretical calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for this purpose. The calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strength for each transition, which relates to the intensity of the absorption peak. mdpi.com

For this compound, the primary electronic transitions are expected to be π → π* transitions within the conjugated aromatic system. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation between the quinoline and phenyl rings. nsf.gov Similarly, calculations can also be used to model the geometry of the first excited state, providing insights into the fluorescence (emission) properties of the molecule.

Reaction Mechanism Elucidation for this compound Synthesis and Transformations

Computational chemistry can be used to explore the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed, providing insights into the feasibility and mechanism of a reaction.

A common route for the synthesis of 2-methylquinolines is the Doebner-von Miller reaction. For this compound, this would involve the reaction of 4-aminobiphenyl (B23562) (also known as xenylamine) with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) in the presence of an acid catalyst.

The proposed mechanism, which can be modeled computationally, involves several key steps:

Michael Addition: The amino group of 4-aminobiphenyl acts as a nucleophile and adds to the β-carbon of the protonated crotonaldehyde.

Electrophilic Aromatic Substitution: The resulting intermediate undergoes an intramolecular cyclization, where the electron-rich biphenyl (B1667301) ring attacks the carbonyl carbon.

Dehydration: The cyclic alcohol intermediate is protonated and subsequently loses a molecule of water to form a more stable dihydroquinolinium ion.

Oxidation/Aromatization: The dihydroquinoline intermediate is then oxidized to yield the final aromatic product, this compound. The oxidizing agent can be an external reagent or another molecule of the Schiff base intermediate formed in situ.

Theoretical studies can calculate the activation barriers for each of these steps, identify the rate-determining step, and verify the structure of key intermediates, thus providing a comprehensive understanding of the reaction mechanism. nih.gov

Transition State Characterization and Energy Profiles

Understanding the synthesis of this compound requires a detailed analysis of the reaction mechanism, including the characterization of intermediates and transition states. Classic synthesis routes for substituted quinolines, such as the Combes or Doebner-Miller reactions, are prime candidates for forming this compound. wikipedia.orgwikipedia.orgnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these complex multi-step pathways. pku.edu.cnjocet.org

For the synthesis of this compound, a plausible route is the acid-catalyzed Combes reaction, involving the condensation of 4-aminobiphenyl with a β-diketone like acetylacetone (B45752). iipseries.org Theoretical calculations can map the entire reaction coordinate. This process involves locating the geometry of all reactants, intermediates, and products on the potential energy surface. Crucially, transition state (TS) structures, which represent the highest energy point along a reaction pathway, are identified. The rate-determining step of the Combes synthesis is typically the electrophilic aromatic annulation of an enamine intermediate. wikipedia.orgresearchgate.net

DFT calculations would be employed to:

Optimize Geometries: Determine the lowest-energy structures for all species involved.

Locate Transition States: Identify the saddle points on the potential energy surface connecting reactants/intermediates to products. This is often followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Solvent Effects on Reaction Energetics

The choice of solvent can dramatically influence reaction rates and outcomes. Computational models are essential for predicting and explaining these solvent effects on the energetics of reactions like the synthesis of this compound. Solvation affects the stability of reactants, intermediates, transition states, and products differently, thereby altering the energy barriers of the reaction.

Computational approaches to model solvent effects include:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.

For the acid-catalyzed synthesis of quinolines, which involves charged or highly polar intermediates and transition states, solvent polarity is a key factor. A polar solvent would be expected to stabilize charged intermediates and the transition state of the electrophilic annulation step more effectively than the neutral reactants. This differential stabilization typically leads to a lowering of the activation energy and an acceleration of the reaction rate. Computational studies can quantify these effects, predicting how changes in solvent would alter the energy profile calculated in the gas phase.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.gov For quinoline derivatives, which exhibit a wide range of biological activities including anticancer and antimicrobial effects, QSAR is a powerful tool for designing new, more potent analogues. nanobioletters.commdpi.com

Descriptor Generation and Selection for Quinoline Derivatives

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. nih.gov For quinoline derivatives, a diverse set of descriptors is typically generated to capture the structural variations that influence activity. These descriptors are often categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups, and 2D autocorrelations). nih.gov

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., van der Waals volume, surface area, dipole moment, and descriptors from molecular field analysis).

Quantum-Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial atomic charges, electrostatic potential). researchgate.net

Once generated, a crucial step is selecting a subset of relevant descriptors that have the strongest correlation with the activity being modeled, while avoiding inter-correlation between descriptors. This selection process often employs statistical techniques like genetic algorithms or stepwise regression. nih.gov

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |

Predictive Modeling for Biological and Material Applications

With a set of selected descriptors, a mathematical model is built to predict the activity of new or untested compounds. For quinoline derivatives, these models are frequently developed to predict anticancer activity against various cell lines or inhibitory activity against specific enzymes like epidermal growth factor receptor (EGFR). nih.govnih.gov

Various statistical and machine learning methods are used to construct these predictive models:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between descriptors and activity.

Partial Least Squares (PLS): A regression method suitable for cases where the number of descriptors is large and they are correlated. mdpi.com

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based descriptors to model steric, electrostatic, hydrophobic, and hydrogen-bonding fields. nih.govphyschemres.org These methods produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for drug design. mdpi.com

These models are rigorously validated using internal (e.g., cross-validation) and external (using a separate test set of compounds) procedures to ensure their robustness and predictive power. mdpi.com Successful models can then be used to virtually screen libraries of this compound analogues to prioritize candidates for synthesis and experimental testing. nih.gov

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations and other conformational analysis techniques are crucial for understanding its flexibility, preferred shapes (conformations), and interactions with its environment, such as a solvent or a biological receptor. physchemres.orgnih.gov

The key conformational degree of freedom in this compound is the rotation around the single bond connecting the phenyl group to the quinoline core at the C6 position. The relative orientation of these two aromatic rings is defined by a torsion angle. Computational methods can be used to:

Perform Conformational Searches: Systematically or stochastically rotate the key bonds to identify low-energy conformations. For this compound, this would involve calculating the potential energy as a function of the quinoline-phenyl torsion angle to find the most stable rotational isomers (rotamers). Studies on similar phenyl-substituted heterocycles have used these techniques to identify energy minima. nih.govpsu.edu

Run Molecular Dynamics Simulations: An MD simulation would model the molecule's behavior in a simulated environment (e.g., a box of water molecules) over a period of nanoseconds to microseconds. researchgate.net Analysis of the simulation trajectory can reveal:

Conformational Stability: How stable the minimum-energy conformations are at a given temperature.

Flexibility: The range of motion of different parts of the molecule, often quantified by the root-mean-square fluctuation (RMSF) of atomic positions. nih.gov

Solvent Interactions: How solvent molecules arrange around the solute and the nature of their interactions.

This information is vital for understanding how this compound might fit into a protein's binding site. A rigid molecule has fewer conformations to consider, but a flexible molecule might adapt its shape to better fit a binding pocket, a process known as induced fit.

Advanced Machine Learning Approaches in this compound Research

While traditional statistical methods are widely used in QSAR, advanced machine learning (ML) algorithms are increasingly being applied to build more accurate and sophisticated predictive models for quinoline derivatives. nih.gov ML methods are particularly adept at capturing complex, non-linear relationships between molecular descriptors and biological activity that may be missed by linear models. researchgate.net

Machine learning models applied to quinoline research include:

Artificial Neural Networks (ANN): These models are inspired by the structure of the human brain and can learn highly complex patterns in data.

Support Vector Machines (SVM): A powerful classification and regression method that works by finding an optimal hyperplane to separate data points.

Decision Trees and Ensemble Methods: Algorithms like Random Forest and Gradient Boosting (e.g., Catboost) build a multitude of decision trees and combine their predictions. researchgate.netmdpi.com These ensemble methods are often robust and high-performing. In one study on quinoline derivatives as ABCB1 inhibitors, a gradient boosting model achieved a very high predictive quality. nih.gov

Beyond QSAR, machine learning is also being used to predict chemical reactivity. For instance, an ML model based on an artificial neural network has been developed to predict the most likely site for electrophilic aromatic substitution on quinoline derivatives by taking the molecular structure (as a SMILES string) as input. doaj.org Such a tool could rapidly predict how this compound might react under various functionalization conditions, aiding in the design of synthetic routes to new analogues. The integration of these advanced computational tools continues to accelerate research into the properties and potential applications of complex molecules like this compound.

Advanced Applications of 2 Methyl 6 Phenylquinoline in Non Clinical Domains

Applications in Materials Science and Photophysics

The photophysical and electronic properties of 2-Methyl-6-phenylquinoline make it a promising candidate for various applications in materials science, particularly in the realm of organic electronics and sensor technology. The extended π-conjugation provided by the phenyl group at the 6-position of the quinoline (B57606) ring influences its absorption and emission characteristics, making it a subject of investigation for light-emitting and charge-transporting materials.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes Incorporating this compound

While direct and extensive research on the application of this compound as a primary emitter in Organic Light-Emitting Diodes (OLEDs) is not widely documented in publicly available literature, the fundamental properties of the quinoline moiety suggest its potential. Quinoline derivatives are known to be effective electron-transporting materials and have been utilized as hosts for phosphorescent emitters in OLEDs. The introduction of a phenyl group at the 6-position can enhance the thermal stability and morphological properties of thin films, which are crucial for device longevity and performance.

In the realm of fluorescent probes, quinoline-based sensors have demonstrated high selectivity and sensitivity for various metal ions. For instance, a water-soluble fluorescent chemosensor based on a quinoline derivative has been developed for the detection of zinc ions, exhibiting a significant fluorescence enhancement upon binding. rsc.org Although this specific example does not use this compound, it highlights the potential of the quinoline scaffold in sensor applications. The phenyl substitution in this compound could be functionalized to create specific binding sites for analytes, leading to the development of novel fluorescent probes. The photophysical properties of such probes would be highly dependent on the nature and position of these functional groups.

Table 1: Potential Photophysical Properties of Functionalized this compound Derivatives for Sensor Applications

| Derivative | Target Analyte | Expected Change in Fluorescence | Potential Application |

| Amino-functionalized this compound | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) | Quenching or enhancement | Environmental monitoring |

| Hydroxy-functionalized this compound | pH sensing | Ratiometric shift | Biological imaging |

| Crown ether-functionalized this compound | Alkali metal ions (e.g., K⁺, Na⁺) | Turn-on fluorescence | Biomedical diagnostics |

Semiconductor and Charge Transport Materials Based on this compound

The performance of organic electronic devices is heavily reliant on the charge transport characteristics of the organic semiconductor materials used. Quinoline derivatives have been investigated for their electron-transporting capabilities. The planar structure and π-conjugated system of this compound suggest its potential as an organic semiconductor. The phenyl group can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility.

Table 2: Predicted Electronic Properties and Potential Applications of this compound as a Semiconductor

| Property | Predicted Characteristic | Potential Application |

| Electron Affinity | Moderate to high | n-type semiconductor in OFETs |

| Ionization Potential | High | Hole-blocking layer in OLEDs |

| Band Gap | Wide | Host material for emitters in OLEDs |

| Film Morphology | Potentially crystalline | High-mobility transistors |

Photoactive Sensors and Switches Derived from this compound

The concept of molecular switches, which can reversibly change their properties upon external stimuli such as light, is a fascinating area of materials science. The quinoline ring system can be incorporated into photochromic molecules. For instance, the photoisomerization of 2-styrylquinoline (B1231325) derivatives has been studied, demonstrating reversible trans-cis isomerization upon irradiation with UV light. researchgate.net

While direct evidence for the use of this compound in photoactive sensors and switches is limited, its structure provides a platform for the design of such systems. The phenyl group could be modified with photochromic units like azobenzene (B91143) or spiropyran. The electronic communication between the quinoline core and the photochromic moiety could lead to significant changes in the absorption and emission properties of the molecule, making it a functional molecular switch. Furthermore, the development of molecular logic gates based on the fluorescence response of such molecules to multiple inputs (e.g., light and chemical species) is a promising avenue for future research.

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property has led to its exploration in the field of coordination chemistry and catalysis, where the electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the metal complex.

Metal Complexes of this compound for Homogeneous Catalysis

In homogeneous catalysis, the ligand environment around the metal center is critical for the catalytic performance. While specific studies detailing the use of this compound as a ligand in widely-used catalytic reactions like Suzuki or Heck coupling are not extensively reported, the general utility of quinoline-based ligands is well-established. For instance, palladium complexes of 2-phenylpyridine (B120327) derivatives have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net

The 2-methyl group in this compound can provide steric hindrance around the metal center, which can influence the selectivity of the catalytic reaction. The phenyl group at the 6-position can be functionalized to tune the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. A study on the nanomaterial-assisted synthesis of 2-methyl-6-nitroquinoline (B57331) mentions "near homogeneous catalysis," suggesting the potential for related quinoline structures to be involved in catalytic processes. nih.gov Further research into the synthesis and catalytic evaluation of well-defined metal complexes of this compound is warranted.

Table 3: Potential Homogeneous Catalytic Applications of this compound Metal Complexes

| Metal Center | Potential Catalytic Reaction | Role of this compound Ligand |

| Palladium | Suzuki, Heck, Sonogashira cross-coupling | Stabilizing the active catalytic species |

| Rhodium | Hydroformylation, hydrogenation | Tuning regioselectivity and enantioselectivity |

| Copper | Click chemistry, C-N coupling | Promoting catalytic turnover |

| Iridium | C-H activation | Directing group and electronic modifier |

Asymmetric Catalysis Mediated by Chiral this compound Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands is central to this field. While there is a lack of specific reports on the use of chiral this compound as a ligand in asymmetric catalysis, the synthesis of chiral morpholine (B109124) derivatives through electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols demonstrates a strategy for creating chiral heterocyclic compounds. banglajol.info

A chiral version of this compound could be synthesized by introducing a chiral center, for example, in the methyl group or by creating a chiral axis due to restricted rotation of the phenyl group. Such chiral ligands could then be coordinated to transition metals like rhodium, ruthenium, or iridium to create catalysts for asymmetric reactions such as hydrogenation, transfer hydrogenation, or C-C bond-forming reactions. The steric and electronic properties of the chiral this compound ligand would be crucial in controlling the stereochemical outcome of the reaction. The development of synthetic routes to enantiomerically pure this compound derivatives is a key step towards exploring their potential in asymmetric catalysis.

Table 4: Potential Asymmetric Reactions Catalyzed by Chiral this compound Metal Complexes

| Asymmetric Reaction | Metal Catalyst | Potential Chiral Ligand Feature | Expected Outcome |

| Hydrogenation of ketones | Ru, Rh | Chiral center at the 2-position | High enantioselectivity |

| Transfer hydrogenation | Ir, Ru | Atropisomeric chirality | Enantioenriched alcohols |

| Diels-Alder reaction | Cu, Sc | Chiral substituents on the phenyl ring | Diastereo- and enantioselective cycloadducts |

| Allylic alkylation | Pd | Chiral phosphine-functionalized phenyl group | High enantiomeric excess of the product |

Heterogeneous Catalytic Systems Featuring this compound Derivatives

While the direct use of this compound as a primary component in heterogeneous catalysts is an emerging area, the broader class of quinoline derivatives is integral to advancements in catalysis, particularly within metal-organic frameworks (MOFs). MOFs are compounds extensively studied for their tunable properties in catalysis, sorption, and sensing. mdpi.com The design of these frameworks allows for the incorporation of a wide range of organic ligands, which in turn dictates the functional properties of the material. mdpi.com

The potential for this compound derivatives lies in their function as N-donor ligands. These ligands can be anchored to solid supports or integrated into the structure of MOFs to create active catalytic sites. For instance, N-heterocyclic carbene (NHC) ligands have been successfully utilized to fixate palladium catalysts within MOF scaffolds for cross-coupling reactions. mdpi.com This approach highlights a pathway for immobilizing catalytically active metal complexes using ligands structurally related to quinolines.

Although specific examples featuring this compound are not extensively documented, the synthesis of related compounds, such as 2-methyl-6-nitroquinoline, has been successfully achieved using heterogeneous catalysts like silica-functionalized magnetite nanoparticles (Fe3O4@SiO2). nih.gov This demonstrates the compatibility of the quinoline core with heterogeneous systems, suggesting a strong potential for developing catalysts where the quinoline moiety itself is the functional, immobilized component.

Electrochemical Applications and Energy Storage

The unique electronic properties of the quinoline ring system make its derivatives interesting candidates for electrochemical applications, including electrocatalysis and energy storage technologies.

The electrochemical behavior of quinoline derivatives has been a subject of significant research. Cyclic voltammetry studies have been employed to understand the redox properties of various quinoline compounds, including nitroquinolines and 8-oxyquinoline complexes. researchgate.net These studies reveal how different substituents on the quinoline ring influence its electron-transfer capabilities.

A notable example is a novel donor-acceptor molecule where two hexyl-phenylquinoline groups (the electron-accepting units) are attached to a 10,10'-dimethylbiphenothiazine group (the electron-donating unit). scilit.com The unique geometry of this molecule, where the quinoline groups are twisted relative to the phenothiazine (B1677639) rings, allows for the generation of localized radical cations and anions. scilit.com Electrochemical analysis of this compound revealed two distinct, closely spaced one-electron oxidations, indicating complex electronic interactions between the moieties. scilit.com Such molecules with tunable redox states are promising for applications in electrogenerated chemiluminescence (ECL) and as electrocatalysts. Zirconium-based MOFs, known for their stability, are also considered attractive materials for electrocatalysis, offering a platform for incorporating electrochemically active ligands like quinoline derivatives. rsc.org

The application of this compound specifically in batteries and fuel cells is not yet well-established in scientific literature. However, related nitrogen-containing aromatic compounds, such as naphthoquinone derivatives, are being explored for their potential in lithium-organic batteries. researchgate.net The presence of nitrogen atoms in these organic structures can be relevant for enhancing energy storage capabilities. researchgate.net The development of high-performance organic electrode materials is a key area of research, and while quinones are more commonly studied, the redox activity of quinolines suggests they could be explored for similar purposes in the future.

Bio-imaging and Molecular Probe Development (Non-Diagnostic)

The inherent fluorescence and versatile coordination chemistry of the quinoline scaffold make it an excellent platform for designing molecular probes for non-diagnostic bio-imaging and chemosensing.

Quinoline derivatives are widely used to create fluorescent probes for visualizing cellular components and processes in living cells. mdpi.com Their favorable optical properties and biocompatibility are significant advantages. mdpi.com

For instance, novel styryl dyes based on N-methylquinoline scaffolds have been synthesized and shown to be effective and selective dyes for imaging mitochondria in living cells. mdpi.com In another application, a two-photon fluorescent probe derived from a quinoline derivative, 6-(dimethylamino)quinoline-2-benzothiazoline (HQ), was developed to track superoxide (B77818) anions. nih.gov This probe exhibits a "turn-on" fluorescence response, low cytotoxicity, and excellent photostability, making it suitable for monitoring endogenous superoxide fluxes within living cells and organisms. nih.gov These examples underscore the utility of the quinoline core in creating sophisticated tools for cellular and biomolecular analysis.

The development of chemosensors for detecting metal ions and small molecules is crucial for environmental monitoring and biological research. researchgate.net Quinoline-based structures are frequently employed in the design of these sensors due to their ability to selectively bind with specific analytes, leading to a detectable change in color or fluorescence. nih.govnanobioletters.com

Quinoline-based probes have demonstrated high selectivity and sensitivity for various metal ions, including zinc (Zn²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). researchgate.netnanobioletters.commdpi.com For example, a review of quinoline-based probes highlights their versatility in detecting Zn²⁺, with some sensors achieving detection limits in the nanomolar range. nanobioletters.com The sensing mechanism often involves processes like intramolecular charge transfer (ICT) or chelation-enhanced fluorescence (CHEF). researchgate.net

A specific probe combining rhodamine B and a 2-mercaptoquinoline-3-carbaldehyde (B6611392) derivative was designed for the dual detection of nickel (Ni²⁺) ions and hypochlorite (B82951) (ClO⁻), a reactive small molecule. nih.gov This sensor produced a distinct color change from colorless to pink and a significant fluorescence enhancement upon binding with the target analytes. nih.gov

The table below summarizes the performance of selected quinoline-based chemosensors.

| Sensor Base | Target Analyte(s) | Detection Limit | Sensing Mechanism |

| Quinoline-benzothiazole | Cd²⁺ | - | ICT, CHEF |

| 2-Hydrazinequinoline Derivative | Zn²⁺ | 220.6 nM | Colorimetric/Fluorescent |

| 2-Chloro-N-(quinol-8-yl)-acetamide Derivative | Zn²⁺ | 0.06 µM | Fluorescent |

| Rhodamine B & 2-mercaptoquinoline | Ni²⁺, ClO⁻ | 0.3 µM (Ni²⁺), 0.19 µM (ClO⁻) | Colorimetric/Fluorescent |

This table is generated based on data from multiple sources. researchgate.netnanobioletters.comnih.gov

Agrochemical and Crop Protection Research (Conceptual Frameworks)